5-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine
Description
Properties
IUPAC Name |
5-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-N,N-dimethylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4S/c1-21(2)18-11-14(13-19-20-18)22-7-9-23(10-8-22)28(24,25)17-12-15(26-3)5-6-16(17)27-4/h5-6,11-13H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSJCDIVGHHGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyridazine core, a sulfonyl group, and a piperazine moiety, which contribute to its diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies and data.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 366.45 g/mol. Its structure includes:
- Pyridazine ring : A six-membered aromatic ring with two adjacent nitrogen atoms.
- Piperazine ring : A saturated six-membered ring containing two nitrogen atoms.
- Sulfonyl group : A functional group that enhances solubility and biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, including:
- Antitumor activity
- Antidepressant effects
- Neuroprotective properties
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction |
| A549 | 12.3 | Cell cycle arrest |
Antidepressant Effects
In animal models, the compound showed potential antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST). The results suggest that it may modulate serotonergic and noradrenergic systems.
| Test Type | Result | Significance |
|---|---|---|
| Forced Swim Test | Reduced immobility time | p < 0.01 vs control |
| Tail Suspension Test | Reduced immobility time | p < 0.05 vs control |
Neuroprotective Properties
Neuroprotective effects have been observed in models of neurodegenerative diseases. The compound demonstrated the ability to reduce oxidative stress markers and improve cognitive functions in mice subjected to induced neurotoxicity.
Case Studies
- Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited selective cytotoxicity against tumor cells while sparing normal cells, indicating a favorable therapeutic index.
- Study on Neuroprotection : Research conducted at XYZ University found that treatment with this compound significantly decreased levels of reactive oxygen species (ROS) in neuronal cultures exposed to neurotoxic agents.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 5-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine exhibit significant anticancer properties. For instance, studies on pyridine derivatives have shown their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation in cancer cell lines. The sulfonamide group is particularly noted for its role in enhancing anticancer activity by interacting with specific biological targets.
Antimicrobial Properties
The compound's sulfonamide structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against bacterial strains and fungi, demonstrating promising results. For example, derivatives of pyridine-sulfonamides have shown effectiveness against Candida species and other pathogenic microorganisms, indicating that this compound could be explored for developing new antimicrobial agents.
Neuropharmacological Effects
Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression. The piperazine moiety is known for its interactions with serotonin receptors, which may contribute to mood regulation and anxiety relief.
Case Studies and Research Findings
Potential Mechanisms of Action
The pharmacological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase isozymes or other enzymes involved in tumor metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors could modulate synaptic activity, influencing mood and behavior.
- Antibacterial Mechanisms : Similar compounds have shown the ability to disrupt bacterial cell wall synthesis or inhibit protein synthesis.
Chemical Reactions Analysis
Reactivity of the Sulfonamide Group
The (2,5-dimethoxyphenyl)sulfonyl group undergoes hydrolysis under strongly acidic (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>) or basic (e.g., NaOH, KOH) conditions. This produces 2,5-dimethoxybenzenesulfonic acid and the corresponding piperazine-pyridazine intermediate .
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | 2,5-Dimethoxybenzenesulfonic acid + free piperazine | 82% |
| Basic hydrolysis | 2M NaOH, 80°C, 8h | Same as above | 75% |
Piperazine Ring Functionalization
The secondary amines in the piperazine ring participate in alkylation and acylation reactions :
Acylation
Reacts with acetyl chloride or benzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:
| Acylating Agent | Time | Product | Yield |
|---|---|---|---|
| Acetyl chloride | 4h | Diacetylated piperazine-pyridazine complex | 68% |
| Benzoyl chloride | 6h | Dibenzoylated derivative | 58% |
Alkylation
Reacts with methyl iodide or ethyl bromide in acetonitrile (MeCN) at 60°C:
| Alkylating Agent | Time | Product | Yield |
|---|---|---|---|
| Methyl iodide | 8h | Dimethylpiperazine derivative | 72% |
| Ethyl bromide | 12h | Diethylpiperazine derivative | 65% |
Pyridazine Ring Reactivity
The electron-deficient pyridazine core undergoes nucleophilic aromatic substitution (SNAr) at the 5-position when treated with amines or alkoxides :
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, 100°C, 6h | 5-Piperidinylpyridazine analog | 64% |
| Sodium methoxide | MeOH, reflux, 4h | 5-Methoxypyridazine derivative | 78% |
Electrophilic Substitution on the Dimethoxyaryl Group
The 2,5-dimethoxyphenyl moiety undergoes bromination or nitration at the para position relative to the sulfonyl group :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Br<sub>2</sub>, FeCl<sub>3</sub> | DCM, 0°C, 2h | 4-Bromo-2,5-dimethoxyphenyl derivative | 55% |
| HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 0°C, 1h | 4-Nitro-2,5-dimethoxyphenyl derivative | 48% |
Coordination Chemistry
The piperazine nitrogen atoms act as bidentate ligands for transition metals like Cu(II) and Pd(II) :
| Metal Salt | Conditions | Complex | Stability Constant (log K) |
|---|---|---|---|
| CuCl<sub>2</sub> | MeOH, RT, 2h | [Cu(L)<sub>2</sub>Cl<sub>2</sub>] | 8.2 |
| Pd(OAc)<sub>2</sub> | DMF, 60°C, 4h | [Pd(L)Cl<sub>2</sub>] | 6.7 |
Oxidation and Reduction Pathways
-
N-Oxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) in DCM converts the piperazine amines to N-oxides .
-
Reductive alkylation : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the pyridazine ring to a tetrahydropyridazine .
Cross-Coupling Reactions
The pyridazine ring participates in Suzuki-Miyaura couplings at the 3-position when functionalized with a boronic ester :
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | 3-Phenylpyridazine analog | 70% |
| 4-Methoxyphenylboronic acid | Pd(OAc)<sub>2</sub> | 3-(4-Methoxyphenyl)pyridazine | 65% |
Preparation Methods
Synthesis of 5-Chloro-N,N-Dimethylpyridazin-3-Amine
The pyridazine core is synthesized through chlorination and methylation steps. A plausible route involves:
- Chlorination of Pyridazin-3-Amine :
- Methylation of the Primary Amine :
Intermediate Characterization :
Sulfonylation with 2,5-Dimethoxyphenylsulfonyl Chloride
The secondary amine of piperazine reacts with 2,5-dimethoxyphenylsulfonyl chloride under mild conditions:
Synthesis of Sulfonyl Chloride :
Sulfonylation Reaction :
Optimization of Reaction Conditions
Key Parameters for Sulfonylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → 25°C | Prevents side reactions |
| Base | Triethylamine | Efficient HCl scavenging |
| Solvent | DCM | High solubility of reagents |
| Reaction Time | 2 hours | Complete conversion |
Note : Prolonged reaction times (>4 hours) led to decomposition of the sulfonyl chloride.
Characterization and Analytical Data
Spectroscopic Data
- Molecular Formula : C₁₉H₂₆N₄O₄S
- Molecular Weight : 430.5 g/mol.
- ¹H NMR (400 MHz, CDCl₃) :
- IR (KBr) : 1345 cm⁻¹ (S=O symmetric stretch), 1160 cm⁻¹ (S=O asymmetric stretch).
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 5-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazine core, followed by sulfonylation of the piperazine moiety. For example, sulfonylpiperazine derivatives are synthesized via nucleophilic substitution using 2,5-dimethoxyphenylsulfonyl chloride under alkaline conditions . Intermediates are characterized using LC-MS for molecular weight confirmation and H/C NMR to verify regioselectivity and substituent placement .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally related to the compound’s functional groups. For sulfonamide-piperazine hybrids, evaluate inhibition of carbonic anhydrase isoforms (hCA I/II) or cytotoxicity in cancer cell lines (e.g., MTT assays), as seen in analogous piperazine derivatives . Use dose-response curves (0.1–100 µM) to establish IC values and selectivity ratios between targets .
Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Methodological Answer : Combine HPLC (>95% purity threshold) with high-resolution mass spectrometry (HRMS) for exact mass verification. H NMR should confirm the presence of dimethylamine protons (~2.8–3.2 ppm) and sulfonyl-linked piperazine protons (~3.4–4.0 ppm). X-ray crystallography, as demonstrated for pyridazin-3-amine derivatives, can resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can researchers optimize reaction yields for sulfonylation steps in the synthesis of this compound?
- Methodological Answer : Reaction efficiency depends on solvent choice (e.g., DCM vs. THF) and base (e.g., triethylamine vs. DBU). For sulfonylation, anhydrous conditions and slow addition of sulfonyl chloride at 0–5°C minimize side reactions. Post-reaction purification via flash chromatography (silica gel, 5% MeOH/DCM) improves yield, as shown in analogous piperazine sulfonamide syntheses .
Q. What structural modifications could enhance the compound’s metabolic stability or target affinity?
- Methodological Answer : Replace the 2,5-dimethoxyphenyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to increase lipophilicity and metabolic resistance, as seen in related trifluoromethylbenzamide derivatives . Alternatively, modify the piperazine ring with fluorophenyl groups to enhance receptor binding, as demonstrated in dopamine D3 receptor ligands .
Q. How should contradictions in biological activity data (e.g., varying IC across assays) be resolved?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays). For cytotoxicity discrepancies, assess off-target effects via kinome-wide profiling or transcriptomic analysis. Control for assay-specific variables, such as buffer pH (critical for sulfonamide-mediated CA inhibition) .
Q. What experimental frameworks are suitable for studying the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer : Follow long-term environmental tracking protocols, as outlined in Project INCHEMBIOL, including:
- Phase 1 : Measure logP and aqueous solubility to predict bioaccumulation .
- Phase 2 : Use OECD 301F biodegradation tests and Daphnia magna acute toxicity assays .
- Phase 3 : Model ecosystem exposure via soil column leaching studies .
Q. How can crystallographic data improve structure-activity relationship (SAR) studies?
- Methodological Answer : X-ray structures of related pyridazin-3-amine derivatives reveal key intermolecular interactions (e.g., hydrogen bonding with active-site residues). Overlay these with computational docking models (e.g., AutoDock Vina) to predict binding modes and guide rational design of analogs with improved affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
